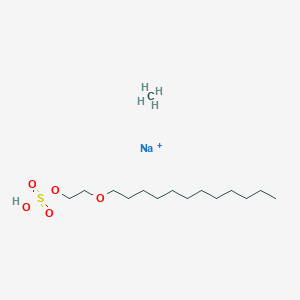
Sodium;2-dodecoxyethyl hydrogen sulfate;methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2-dodecoxyethyl hydrogen sulfate;methane: is a chemical compound with the molecular formula
C14H31NaO5S
. It is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it valuable in formulations for detergents, emulsifiers, and dispersants.准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-dodecoxyethyl hydrogen sulfate;methane typically involves the following steps:
Esterification: The initial step involves the reaction of dodecanol (a 12-carbon alcohol) with ethylene oxide to form 2-dodecoxyethanol.
Sulfation: The 2-dodecoxyethanol is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group, forming 2-dodecoxyethyl hydrogen sulfate.
Neutralization: The final step involves neutralizing the hydrogen sulfate with sodium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors to ensure consistent quality and yield. The process involves:
Continuous Esterification: Using a continuous stirred-tank reactor (CSTR) for the esterification step.
Sulfation in a Falling Film Reactor: This ensures efficient contact between the reactants and minimizes side reactions.
Neutralization in a Continuous Flow Reactor: This step is carefully controlled to maintain the desired pH and purity of the final product.
化学反应分析
Types of Reactions
Sodium;2-dodecoxyethyl hydrogen sulfate;methane: undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form dodecoxyethanol and sulfuric acid.
Oxidation: It can be oxidized under strong conditions to produce dodecanoic acid and other oxidized derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and mild acidic or basic conditions.
Oxidation: Requires strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Involves nucleophiles like hydroxide ions, amines, or thiols under controlled pH conditions.
Major Products
Hydrolysis: Produces dodecoxyethanol and sulfuric acid.
Oxidation: Yields dodecanoic acid and other oxidized products.
Substitution: Results in various substituted ethyl sulfates depending on the nucleophile used.
科学研究应用
Sodium;2-dodecoxyethyl hydrogen sulfate;methane: has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Widely used in the formulation of detergents, shampoos, and other personal care products due to its excellent foaming and cleaning properties.
作用机制
The primary mechanism by which Sodium;2-dodecoxyethyl hydrogen sulfate;methane exerts its effects is through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This is achieved by the molecule’s amphiphilic nature, with the hydrophobic dodecyl chain interacting with non-polar substances and the hydrophilic sulfate group interacting with water.
相似化合物的比较
Sodium;2-dodecoxyethyl hydrogen sulfate;methane: can be compared with other similar surfactants:
Sodium dodecyl sulfate: Similar in structure but lacks the ethoxy group, making it less effective in certain applications requiring mildness and reduced irritation.
Sodium laureth sulfate: Contains multiple ethoxy groups, providing greater solubility and milder surfactant properties compared to this compound.
Sodium lauryl sulfate: A simpler structure with a direct sulfate group, often more irritating to skin and eyes compared to the ethoxylated version.
List of Similar Compounds
- Sodium dodecyl sulfate
- Sodium laureth sulfate
- Sodium lauryl sulfate
- Ammonium lauryl sulfate
Each of these compounds has unique properties and applications, with This compound offering a balance of effectiveness and mildness suitable for a variety of uses.
属性
分子式 |
C15H34NaO5S+ |
|---|---|
分子量 |
349.5 g/mol |
IUPAC 名称 |
sodium;2-dodecoxyethyl hydrogen sulfate;methane |
InChI |
InChI=1S/C14H30O5S.CH4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;;/h2-14H2,1H3,(H,15,16,17);1H4;/q;;+1 |
InChI 键 |
WFKQFGNZSZCSRN-UHFFFAOYSA-N |
规范 SMILES |
C.CCCCCCCCCCCCOCCOS(=O)(=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















